Cas no 905300-73-4 (5-bromo-2-(2-methylpropyl)-1,3-thiazole)

5-Bromo-2-(2-methylpropyl)-1,3-thiazole is a brominated thiazole derivative with a branched alkyl substituent, offering versatility in organic synthesis and pharmaceutical applications. Its bromine moiety enables further functionalization via cross-coupling reactions, while the thiazole core contributes to its utility as a heterocyclic building block. The 2-methylpropyl group enhances lipophilicity, making it suitable for modifying physicochemical properties in drug design. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including potential antimicrobial or antiviral agents. High purity and well-defined structure ensure reproducibility in research and industrial applications.
5-bromo-2-(2-methylpropyl)-1,3-thiazole structure
905300-73-4 structure
Product Name:5-bromo-2-(2-methylpropyl)-1,3-thiazole
CAS No:905300-73-4
MF:C7H10BrNS
MW:220.129999637604
CID:3166233
PubChem ID:20696774
Update Time:2025-05-21

5-bromo-2-(2-methylpropyl)-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • AKOS015945381
    • 5-bromo-2-isobutylthiazole
    • 5-bromo-2-isobutyl-1,3-thiazole
    • 905300-73-4
    • SCHEMBL1367937
    • GMHHPYKEMBVLTD-UHFFFAOYSA-N
    • 807-198-5
    • 5-bromo-2-(2-methylpropyl)-1,3-thiazole
    • DB-206790
    • MDL: MFCD16658733
    • Inchi: 1S/C7H10BrNS/c1-5(2)3-7-9-4-6(8)10-7/h4-5H,3H2,1-2H3
    • InChI Key: GMHHPYKEMBVLTD-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(CC(C)C)S1

Computed Properties

  • Exact Mass: 218.97173g/mol
  • Monoisotopic Mass: 218.97173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 41.1Ų

5-bromo-2-(2-methylpropyl)-1,3-thiazole Pricemore >>

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Additional information on 5-bromo-2-(2-methylpropyl)-1,3-thiazole

Recent Advances in the Study of 5-Bromo-2-(2-methylpropyl)-1,3-thiazole (CAS: 905300-73-4) in Chemical Biology and Pharmaceutical Research

The compound 5-bromo-2-(2-methylpropyl)-1,3-thiazole (CAS: 905300-73-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic thiazole derivative, characterized by a bromine substituent at the 5-position and an isobutyl group at the 2-position, has been the subject of multiple studies exploring its biological activity, synthetic pathways, and pharmacological potential. Recent literature highlights its role as a versatile scaffold in drug discovery, particularly in the development of novel antimicrobial and anticancer agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 5-bromo-2-(2-methylpropyl)-1,3-thiazole against a panel of drug-resistant bacterial strains. The researchers found that the compound exhibited potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 2–8 μg/mL. Mechanistic studies suggested that the compound disrupts bacterial membrane integrity, leading to cell lysis. These findings position 5-bromo-2-(2-methylpropyl)-1,3-thiazole as a promising lead for the development of new antibiotics targeting multidrug-resistant pathogens.

In addition to its antimicrobial potential, recent research has explored the anticancer properties of this thiazole derivative. A 2024 preprint article on bioRxiv reported that 5-bromo-2-(2-methylpropyl)-1,3-thiazole demonstrated selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines, with an IC50 value of 12.3 μM in MDA-MB-231 cells. The study employed proteomic analysis to identify potential molecular targets, revealing that the compound modulates the activity of key proteins involved in the PI3K/AKT/mTOR signaling pathway. These results suggest a potential role for this compound in targeted cancer therapy, although further in vivo validation is required.

The synthetic accessibility of 5-bromo-2-(2-methylpropyl)-1,3-thiazole has also been a focus of recent investigations. A 2023 paper in Organic Letters described an improved, scalable synthesis of the compound with a 78% overall yield, employing a one-pot Hantzsch thiazole synthesis followed by regioselective bromination. This methodological advancement addresses previous challenges in the large-scale production of the compound, facilitating its broader application in medicinal chemistry campaigns. The authors also demonstrated the utility of this synthetic route for generating a library of structurally diverse thiazole analogs for structure-activity relationship (SAR) studies.

From a drug development perspective, recent pharmacokinetic studies have provided valuable insights into the ADME (absorption, distribution, metabolism, and excretion) properties of 5-bromo-2-(2-methylpropyl)-1,3-thiazole. A 2024 study in Xenobiotica reported favorable metabolic stability in human liver microsomes, with a half-life of 42 minutes, and moderate plasma protein binding (68%). These characteristics, combined with its demonstrated biological activity, suggest that this compound could serve as a viable starting point for further optimization in drug discovery programs targeting infectious diseases and oncology indications.

Looking ahead, several research groups have announced plans to explore the therapeutic potential of 5-bromo-2-(2-methylpropyl)-1,3-thiazole derivatives in neurodegenerative diseases, based on preliminary data suggesting neuroprotective effects in cellular models of Parkinson's disease. As research on this compound continues to evolve, it is expected to remain an important focus in medicinal chemistry and chemical biology, with potential applications spanning multiple therapeutic areas.

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